Morpholine, 4-(2-nitroethenyl)-

Description

Molecular Architecture and Synthetic Utility

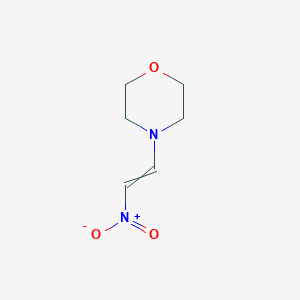

The structure of 4-(2-nitroethenyl)morpholine (B2558813) features a morpholine (B109124) ring attached to a nitroethenyl group. The morpholine moiety is a six-membered heterocycle containing both an amine and an ether functional group. wikipedia.org This combination imparts a degree of polarity to the molecule. atamankimya.com The nitroethenyl group (-CH=CH-NO2) is a key feature, with the nitro group being a strong electron-withdrawing group, which activates the carbon-carbon double bond for various chemical transformations.

The molecular formula for 4-(2-nitroethenyl)morpholine is C6H10N2O3. uni.lu It exists as isomers, with the (E) and (Z) configurations being possible around the double bond. uni.lusigmaaldrich.com The presence of both the morpholine ring and the activated nitroalkene functionality makes 4-(2-nitroethenyl)morpholine a versatile building block in organic synthesis. The morpholine ring itself is a common scaffold found in many biologically active compounds and pharmaceuticals. ontosight.aie3s-conferences.orgresearchgate.net

Table 1: Physicochemical Properties of 4-(2-Nitroethenyl)morpholine

| Property | Value | Reference |

| Molecular Formula | C6H10N2O3 | uni.lu |

| Molecular Weight | 158.16 g/mol | sigmaaldrich.com |

| IUPAC Name | (Z)-4-(2-nitrovinyl)morpholine | sigmaaldrich.com |

| InChI Key | RMFYRMWFMLPCQK-UPHRSURJSA-N | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Strategic Importance in Organic Synthesis

The strategic importance of 4-(2-nitroethenyl)morpholine lies in its ability to participate in a wide array of organic reactions, serving as a key intermediate for the synthesis of diverse heterocyclic compounds. The electron-deficient nature of the double bond makes it an excellent Michael acceptor, readily reacting with nucleophiles. This reactivity is fundamental to its utility in constructing more complex molecular frameworks.

Furthermore, the nitroalkene moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. libretexts.orglibretexts.orgyoutube.com In these reactions, the nitroethenyl group can act as a dienophile, reacting with a conjugated diene to form a cyclohexene (B86901) derivative. This provides a direct route to highly functionalized cyclic systems. The ability to form cyclic adducts is a significant advantage in the synthesis of natural products and other complex organic molecules. nih.gov

The morpholine unit also plays a crucial role. It can influence the stereochemical outcome of reactions and can be a site for further functionalization. The nitrogen atom of the morpholine ring is basic and can be protonated to form a morpholinium salt. wikipedia.org This property can be exploited in various synthetic strategies. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, which underscores the importance of morpholine-containing building blocks like 4-(2-nitroethenyl)morpholine. atamankimya.come3s-conferences.org

Current Research Landscape and Future Perspectives

Current research continues to explore the synthetic potential of 4-(2-nitroethenyl)morpholine and related nitroalkenes. Investigations are focused on developing new synthetic methodologies that utilize this versatile building block. For instance, recent studies have explored its use in multicomponent reactions and tandem reaction sequences to rapidly build molecular complexity from simple starting materials.

The development of stereoselective reactions involving 4-(2-nitroethenyl)morpholine is a significant area of interest. researchgate.net Chiral catalysts are being employed to control the stereochemistry of addition reactions to the double bond, leading to the synthesis of enantiomerically enriched products. This is particularly important for the synthesis of pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity.

Future perspectives in this field are likely to focus on expanding the scope of reactions involving 4-(2-nitroethenyl)morpholine and its derivatives. This includes the discovery of new cycloaddition partners and the development of novel catalytic systems to achieve transformations that are currently challenging. The application of this building block in the synthesis of novel materials and biologically active compounds will continue to be a major driving force in the field. ontosight.ai As our understanding of the reactivity of this compound deepens, it is expected to play an even more prominent role in the design and synthesis of next-generation organic molecules.

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O3 |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

4-(2-nitroethenyl)morpholine |

InChI |

InChI=1S/C6H10N2O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2H,3-6H2 |

InChI Key |

RMFYRMWFMLPCQK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Pathways to 4 2 Nitroethenyl Morpholine and Analogous Nitroalkenes

Established Methodologies for Conjugated Nitroalkene Synthesis

The preparation of conjugated nitroalkenes is a well-established field in organic synthesis, with several reliable methods at the disposal of chemists. These methods primarily involve the formation of a carbon-carbon double bond conjugated to a nitro group, often starting from simple precursors.

Henry Condensation-Elimination Sequences

The Henry reaction, or nitroaldol reaction, stands as a classic and widely utilized method for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or a ketone, initially forming a β-nitro alcohol. wikipedia.orgtcichemicals.com Subsequent dehydration of this intermediate readily affords the corresponding conjugated nitroalkene. wikipedia.orgmdma.ch

The reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base, creating a nucleophilic nitronate anion. This anion then attacks the carbonyl carbon of the aldehyde or ketone. wikipedia.org A variety of bases can be employed to catalyze this transformation, each potentially influencing the reaction outcome and product distribution. mdma.ch

Table 1: Catalysts Employed in the Henry Reaction

| Catalyst Type | Examples |

|---|---|

| Inorganic Bases | Alkali metal hydroxides, carbonates, bicarbonates, alkoxides mdma.ch |

| Organic Bases | Primary amines (e.g., methylamine, aniline), ammonium (B1175870) acetate (B1210297) mdma.ch |

| Other Catalysts | Anion-exchange resins, copper complexes mdma.chresearchgate.net |

The versatility of the Henry reaction is demonstrated by its application in the synthesis of a wide array of nitroalkenes, which are valuable precursors to various functionalized molecules. mdma.ch

Dehydrohalogenation and Related Eliminations

Dehydrohalogenation represents another fundamental route to alkenes, including nitroalkenes. This elimination reaction involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms of an alkyl halide, typically in the presence of a strong base. youtube.comyoutube.com The reaction proceeds via an E1 or E2 mechanism, with the latter being common under the influence of a strong, non-bulky base, and often follows Zaitsev's rule to yield the more substituted alkene as the major product. youtube.com

In the context of nitroalkene synthesis, a suitable halo-nitroalkane precursor would undergo base-induced elimination of a hydrogen halide to furnish the desired nitroalkene. The stereochemical outcome of the reaction can be influenced by the reaction conditions and the nature of the substrate. youtube.com

Condensation Reactions

Beyond the two-step Henry condensation-elimination sequence, direct condensation reactions that yield conjugated nitroalkenes are also prevalent. These reactions often involve the condensation of nitroalkanes with carbonyl compounds under specific catalytic conditions that promote direct dehydration. For instance, the use of ammonium acetate as a catalyst can directly furnish conjugated nitroalkenes from the reaction of aldehydes and nitroalkanes. researchgate.net

Recent advancements have explored the use of task-specific ionic liquids, such as 2-hydroxyethylammonium formate, to promote the condensation of nitroalkanes with aldehydes. organic-chemistry.org This approach offers an efficient and environmentally benign route to β-nitrostyrenes at room temperature, avoiding the need for hazardous organic solvents or toxic catalysts. organic-chemistry.org The stereochemical outcome of these condensation reactions can also be controlled by carefully selecting the reaction conditions, such as the solvent and temperature, allowing for the selective synthesis of either (E)- or (Z)-nitroalkenes. organic-chemistry.org

Direct Synthesis of 4-(2-Nitroethenyl)morpholine (B2558813)

While general methodologies for nitroalkene synthesis are well-documented, specific procedures for the direct synthesis of 4-(2-nitroethenyl)morpholine are not extensively reported in the reviewed literature. However, based on the established reactivity of morpholine (B109124) and the synthetic routes to analogous compounds, plausible pathways can be proposed.

A likely approach would involve a Henry-type condensation of morpholine-4-carbaldehyde with nitromethane (B149229), followed by dehydration of the resulting β-nitro alcohol. Alternatively, the reaction of morpholine with a suitable electrophile, such as 1-bromo-2-nitroethene, could potentially yield the target compound through nucleophilic substitution of the bromine.

The synthesis of related compounds, such as 4-(2-nitrobutyl)morpholine (B1221781) and 4-(4-nitrophenyl)morpholine (B78992), has been described. isuct.runih.gov For instance, 4-(4-nitrophenyl)morpholine can be synthesized via the reaction of p-nitrofluorobenzene with morpholine in the presence of a base like potassium carbonate. isuct.ru The synthesis of N-nitromorpholine has also been achieved through various methods, including the alkaline nitration of morpholine. orgsyn.org These examples underscore the feasibility of synthesizing nitro-functionalized morpholine derivatives.

Table 2: Examples of Synthesized Morpholine Derivatives

| Compound Name | Synthetic Precursors | Reference |

|---|---|---|

| 4-(4-Nitrophenyl)morpholine | p-Nitrofluorobenzene, Morpholine | isuct.ru |

| N-Nitromorpholine | Morpholine, Acetone cyanohydrin nitrate | orgsyn.org |

| 4-(2-Nitrobutyl)morpholine | Not specified | nih.gov |

Advanced Synthetic Strategies (e.g., Photocatalytic Approaches)

Modern synthetic chemistry has seen the emergence of photocatalysis as a powerful tool for forging chemical bonds under mild conditions. nih.gov These advanced strategies offer novel routes to nitro-functionalized compounds that can overcome some of the limitations of traditional methods.

Photoredox catalysis, for example, can facilitate the generation of alkyl radicals from nitroalkanes through a reductive process. chemrxiv.orgchemrxiv.org These radicals can then participate in various C-C bond-forming reactions, including alkenylation. chemrxiv.org This approach allows for the denitrative alkenylation of nitroalkanes, expanding the synthetic utility of the nitro group as a functional handle. chemrxiv.org

Furthermore, the combination of a nickel catalyst with a photoredox catalyst has been shown to enable the alkylation of secondary nitroalkanes to produce sterically hindered tertiary nitroalkanes. nih.gov This dual-catalytic system operates under air- and moisture-tolerant conditions, highlighting its practicality and potential for broader application in the synthesis of complex nitro compounds. nih.gov While a specific photocatalytic synthesis of 4-(2-nitroethenyl)morpholine has not been reported, these advanced methodologies present a promising frontier for the future development of efficient and selective synthetic routes to this and other related nitroalkenes.

Mechanistic Investigations and Reactivity Profiles of 4 2 Nitroethenyl Morpholine

Michael Addition Chemistry

The Michael addition, or conjugate addition, is a cornerstone of the reactivity of 4-(2-nitroethenyl)morpholine (B2558813). masterorganicchemistry.com The electron-deficient double bond readily accepts nucleophiles in a 1,4-addition manner. youtube.comjoechem.io This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. masterorganicchemistry.comnih.gov

As a Michael Acceptor with Carbon Nucleophiles

The reaction of nitroolefins with carbonyl compounds can be catalyzed by organocatalysts, such as proline derivatives, to achieve high enantioselectivity. encyclopedia.pub For example, the asymmetric Michael addition of acetaldehyde (B116499) to α,β-unsaturated nitroalkenes has been shown to proceed efficiently in the presence of a chiral prolinol silyl (B83357) ether catalyst. encyclopedia.pub

Table 1: Examples of Michael Addition with Carbon Nucleophiles

| Nucleophile (Donor) | Product Type | Catalyst (if applicable) |

| Enolate (from ketone) | γ-Nitroketone | Base |

| Diethyl Malonate | Diethyl 2-(2-nitro-1-phenylethyl)malonate | Thiourea (B124793) derivative |

| Acetaldehyde | 4-Nitro-3-arylbutanal | (S)-Diphenylprolinol silyl ether |

This table provides illustrative examples of the types of carbon nucleophiles that react with nitroalkenes in a Michael addition fashion.

As a Michael Acceptor with Heteroatom Nucleophiles (e.g., Amines, Thiolates, Enamines)

The electrophilic nature of the double bond in 4-(2-nitroethenyl)morpholine also facilitates its reaction with various heteroatom nucleophiles. masterorganicchemistry.comnih.gov Amines, thiolates, and enamines are all capable of adding in a conjugate fashion. masterorganicchemistry.comyoutube.com

Amines can add to α,β-unsaturated ketones in a 1,4-addition, and this reactivity extends to nitroalkenes. youtube.com The reaction of morpholine (B109124) itself with certain activated alkenes is a known process. Similarly, thiolates (RS⁻) are effective nucleophiles for conjugate additions. masterorganicchemistry.com Enamines, which are nitrogen analogs of enolates, also participate in Michael additions to electrophilic alkenes. masterorganicchemistry.com The use of morpholine-based organocatalysts has been explored for the 1,4-addition of aldehydes to nitroolefins, proceeding through an enamine intermediate. researchgate.net

Table 2: Examples of Michael Addition with Heteroatom Nucleophiles

| Nucleophile (Donor) | Product Type |

| Amine | β-Amino-nitroalkane |

| Thiolate | β-Thio-nitroalkane |

| Enamine | γ-Nitro-enamine adduct |

This table illustrates the versatility of nitroalkenes in reacting with a range of heteroatom nucleophiles.

Intramolecular Conjugate Additions

While specific examples involving 4-(2-nitroethenyl)morpholine are not prevalent in the provided search results, the principle of intramolecular Michael additions is a well-established synthetic strategy. masterorganicchemistry.commdpi.com In a suitably designed molecule, a tethered nucleophile can add to the electrophilic β-carbon of the nitroalkene moiety, leading to the formation of a cyclic structure. This approach is valuable for the construction of various ring systems. mdpi.com The success of such reactions often depends on the length and nature of the tether connecting the nucleophile and the Michael acceptor, which influences the geometric feasibility of the cyclization. mdpi.com

Cycloaddition Reactions

4-(2-Nitroethenyl)morpholine and related nitroalkenes are valuable partners in various cycloaddition reactions, serving as dienophiles or dipolarophiles to construct diverse heterocyclic frameworks. researchgate.netnih.gov

[3+2] Cycloadditions (e.g., as Alkyne Equivalents)

Nitroalkenes can participate in [3+2] cycloaddition reactions with 1,3-dipoles. researchgate.netwikipedia.org For instance, the reaction of nitrones with alkenes is a classic example of a 1,3-dipolar cycloaddition that forms isoxazolidine (B1194047) rings. wikipedia.orgrsc.org The regioselectivity of these reactions is governed by frontier molecular orbital interactions. wikipedia.org

In some contexts, nitroalkenes can act as synthetic equivalents of alkynes. For example, a cycloaddition followed by elimination of the nitro group can lead to the formation of a double bond within the newly formed ring, a product that might otherwise be accessed from an alkyne. This strategy has been observed in reactions with organic azides to form triazoles, where an initial nucleophilic attack by the azide (B81097) is followed by cyclization and elimination. nih.gov

Table 3: Examples of [3+2] Cycloaddition Reactions

| 1,3-Dipole | Product |

| Nitrone | Isoxazolidine |

| Organic Azide | Triazole (after elimination) |

| Nitrile Imine | Δ²-Pyrazoline |

This table highlights some of the 1,3-dipoles that can react with nitroalkenes in [3+2] cycloaddition reactions.

[2+2] Cycloadditions

[2+2] cycloaddition reactions involving nitroalkenes can lead to the formation of four-membered rings. researchgate.netnih.gov For example, the reaction of enamines, such as ethyl β-morpholinocrotonate, with nitroalkenes can yield cyclobutane (B1203170) derivatives. researchgate.net Photosensitized [2+2] cycloadditions of N-sulfonylimines with alkenes have also been reported, leading to the formation of azetidines. nih.gov While a direct example with 4-(2-nitroethenyl)morpholine was not found, the general reactivity pattern suggests its potential as a reaction partner in such transformations.

Hetero-Diels-Alder Reactions

The nitroethenyl moiety in 4-(2-nitroethenyl)morpholine renders it an active participant in hetero-Diels-Alder (HDA) reactions, a powerful class of [4+2] cycloadditions for synthesizing six-membered heterocyclic compounds. researchgate.netlibretexts.orgorganic-chemistry.org In these reactions, 4-(2-nitroethenyl)morpholine typically acts as the dienophile, where the electron-withdrawing nitro group significantly lowers the energy of the LUMO of the double bond, facilitating its reaction with electron-rich dienes. organic-chemistry.org

The general mechanism involves the concerted or stepwise interaction of the 2π-electrons of the nitroalkene with the 4π-electrons of a conjugated diene. This process allows for the stereospecific introduction of nitrogen and oxygen functionalities into the newly formed ring system. organicreactions.orgmasterorganicchemistry.com The presence of the morpholine group, an enamine-like substituent, further influences the electronic properties and steric environment of the dienophile, which can affect the regioselectivity and stereoselectivity of the cycloaddition.

Nitroalkenes are recognized as potent dienophiles in both intermolecular and intramolecular Diels-Alder reactions, leading to the formation of various cycloadducts. mdma.ch The resulting six-membered rings, often tetrahydro-1,2-oxazines, are valuable intermediates in organic synthesis due to the embedded N-O bond, which can be further manipulated. organic-chemistry.org For instance, the cycloaddition of nitroso compounds, which are structurally related to the nitro group's reactivity in certain contexts, with dienes is a well-established method for preparing 3,6-dihydro-1,2-oxazines. organicreactions.org

Functional Group Transformations of the Nitroethenyl Moiety

The nitroethenyl group of 4-(2-nitroethenyl)morpholine is a synthetically versatile functional group that can undergo a wide array of transformations. alfa-chemistry.com These reactions allow for the conversion of the nitroalkene into other valuable functional groups, significantly expanding the synthetic utility of the parent molecule.

Reduction to Amines, Imines, and Hydroxylamines

The reduction of the nitro group in 4-(2-nitroethenyl)morpholine can lead to the formation of various nitrogen-containing functionalities, including primary amines, imines, and hydroxylamines. The specific product obtained is highly dependent on the reducing agent and the reaction conditions employed.

Amines: The complete reduction of the nitro group to a primary amine is a common transformation. libretexts.org Various reducing agents can achieve this, including catalytic hydrogenation (e.g., H₂ with Pd/C) and metal hydrides like lithium aluminum hydride (LiAlH₄). tandfonline.comorganic-chemistry.org For instance, the reduction of α,β-unsaturated nitroalkenes to alkylamines can be achieved using in-situ generated borane-tetrahydrofuran (B86392) complex (BH₃·THF). tandfonline.com This method provides a practical route to primary amines from nitroalkenes. tandfonline.com

Imines: Partial reduction of the nitro group can yield imines. This transformation is often achieved using specific reducing agents under controlled conditions. For example, reduction with titanium salts can lead to imines, which are susceptible to hydrolysis. wikipedia.org

Hydroxylamines: The partial reduction of the nitro group can also afford hydroxylamines. This can be achieved through various methods, such as the hydrogenation of an oxime, which can be derived from the nitroalkene. wikipedia.orgorganic-chemistry.org The synthesis of hydroxylamines from nitro compounds is a valuable transformation, as hydroxylamines themselves are important synthetic intermediates. wikipedia.orgrsc.org

A summary of reagents for the reduction of nitroalkenes is presented in the table below.

| Starting Material | Reagent | Product |

| Nitroalkene | LiAlH₄ | Primary Amine |

| Nitroalkene | H₂, Pd/C | Primary Amine |

| Nitroalkene | BH₃·THF | Primary Amine |

| Nitroalkene | Ti(III) salts | Imine (hydrolyzes to carbonyl) |

| Nitroalkene derivative (e.g., oxime) | H₂/catalyst | Hydroxylamine |

Conversion to Carbonyl Compounds

The nitroethenyl moiety of 4-(2-nitroethenyl)morpholine can be converted into a carbonyl group through a process known as the Nef reaction. organicreactions.orgalfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction typically involves the hydrolysis of a nitronate salt, which is formed by treating the nitroalkane precursor with a base. mdma.chwikipedia.org The subsequent treatment with a strong mineral acid, such as sulfuric acid, leads to the formation of the corresponding aldehyde or ketone and nitrous oxide. wikipedia.org

The mechanism proceeds through the protonation of the nitronate salt to form a nitronic acid, which is then further protonated and attacked by water. wikipedia.org A key intermediate is a 1-nitroso-alkanol, which then rearranges to release nitroxyl (B88944) (which dimerizes to nitrous oxide) and form the carbonyl compound. wikipedia.org

Various modifications to the classical Nef reaction have been developed to improve yields and tolerate a wider range of functional groups. These include oxidative methods using reagents like potassium permanganate (B83412) (KMnO₄) or ozone, and reductive methods employing reagents like titanium(III) chloride (TiCl₃). alfa-chemistry.comorganic-chemistry.org

The conversion of nitroalkenes to carbonyl compounds is a valuable synthetic tool, as it allows for the use of nitroalkenes as masked carbonyl functionalities. mdma.chalfa-chemistry.com

Electrophilic and Nucleophilic Substitutions

The electronic nature of 4-(2-nitroethenyl)morpholine allows for both electrophilic and nucleophilic substitution reactions, although the reactivity is dominated by the characteristics of the nitroethenyl group.

Nucleophilic Substitutions: The double bond in the nitroethenyl group is highly electrophilic due to the strong electron-withdrawing effect of the nitro group. This makes it highly susceptible to nucleophilic attack, primarily through a Michael-type (1,4-conjugate) addition. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the nitroalkene. organic-chemistry.org The morpholine moiety, acting as an enamine-like system, can further modulate the reactivity of the double bond. The addition of aldehyde enamines to nitroalkenes can sometimes lead to the formation of cyclobutane intermediates. nih.gov

Electrophilic Substitutions: While the morpholine ring contains a nucleophilic nitrogen atom, its reactivity towards electrophiles is somewhat diminished by the electron-withdrawing nitroethenyl substituent. However, reactions typical of secondary amines are still possible. e3s-conferences.org For instance, under certain conditions, electrophilic substitution could occur on the morpholine ring, but this is less common compared to the reactions involving the nitroethenyl moiety. The nitrogen atom of the morpholine can be protonated or alkylated.

Role as a Ligand in Metal-Catalyzed Reactions

The morpholine moiety of 4-(2-nitroethenyl)morpholine possesses both nitrogen and oxygen atoms with lone pairs of electrons, making it a potential bidentate ligand for metal catalysts. nih.gov The ability of morpholine and its derivatives to coordinate with metal centers is well-documented in coordination chemistry. nih.govmdpi.com

In the context of 4-(2-nitroethenyl)morpholine, the nitrogen and oxygen atoms of the morpholine ring can form a stable five-membered chelate ring with a metal ion. nih.gov This coordination can influence the catalytic activity and selectivity of the metal complex. For example, morpholine-modified palladium catalysts have been shown to exhibit excellent selectivity in certain hydrogenation reactions. mdpi.com

The use of 4-(2-nitroethenyl)morpholine as a ligand in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, has been reported. alfa-chemistry.com The coordination of the ligand to the metal center can facilitate the activation of substrates and promote selective bond formation, which is a crucial aspect in the synthesis of complex organic molecules. researchgate.net

Organocatalytic Transformations

The morpholine structural motif is a key component in a variety of organocatalysts. rsc.orgfrontiersin.orghilarispublisher.com These catalysts operate through non-covalent interactions or the formation of transient covalent intermediates to accelerate chemical reactions. hilarispublisher.comhilarispublisher.com In the context of transformations involving 4-(2-nitroethenyl)morpholine, the morpholine unit can either be part of the catalyst or the substrate.

When used as a catalyst, chiral morpholine derivatives are employed to induce enantioselectivity in reactions such as the Michael addition of aldehydes to nitroolefins. frontiersin.org The mechanism often involves the formation of a transient enamine from the reaction of the morpholine catalyst with an aldehyde. frontiersin.org However, it has been noted that morpholine-based enamines can exhibit lower reactivity compared to their pyrrolidine (B122466) or piperidine (B6355638) counterparts due to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen. frontiersin.org

In reactions where 4-(2-nitroethenyl)morpholine acts as a substrate, organocatalysts can be used to control the stereochemical outcome of additions to the electrophilic double bond. For example, chiral secondary amines can catalyze the enantioselective conjugate addition of nucleophiles to nitroalkenes. organic-chemistry.org The development of efficient organocatalytic systems for the transformation of nitroalkenes has provided access to a wide range of chiral building blocks for the synthesis of pharmaceuticals and other biologically active compounds. organic-chemistry.orgacs.org

Radical Reactions and Radical Cyclization

The exploration of 4-(2-nitroethenyl)morpholine within the realm of radical-mediated transformations offers intriguing possibilities for the synthesis of novel heterocyclic frameworks. Although specific research on the radical reactivity of this particular compound is not extensively detailed in the current body of scientific literature, the well-established chemical behavior of both nitroalkenes and analogous enamine structures provides a solid foundation for predicting its reaction pathways. This section will delve into the plausible radical reactions and potential for radical cyclization of 4-(2-nitroethenyl)morpholine, drawing upon established chemical principles and findings from related studies.

The initiation of radical reactions involving 4-(2-nitroethenyl)morpholine would likely begin with the generation of a radical species that subsequently adds to the electron-deficient nitro-activated double bond. Standard radical initiators, such as azobisisobutyronitrile (AIBN) or various peroxides, can furnish carbon-centered radicals upon thermal or photochemical decomposition. In a more contemporary approach, photoredox catalysis has become a prominent method for generating radicals under exceptionally mild conditions. rsc.orgnih.gov

The primary step in the reaction cascade is anticipated to be the addition of a radical (R•) to the β-carbon of the nitroethenyl moiety. This addition would result in the formation of a stabilized α-nitro radical intermediate. This key intermediate can then proceed down several potential reaction pathways, most notably denitrative coupling or intramolecular cyclization.

A significant pathway for this intermediate is denitrative coupling, which would involve the elimination of the nitro group. Alternatively, and of greater synthetic interest, is the potential for intramolecular radical cyclization. For such a reaction to occur, a radical would need to be generated on a suitable N-aryl substituent, which would then allow for cyclization onto the aromatic ring, potentially leading to the formation of quinoxaline-type structures. While direct experimental validation for this specific cyclization is pending, analogous radical cyclizations of N-aryl amides and similar compounds to form heterocyclic systems are well-documented in chemical literature. rsc.orgresearchgate.net

To illustrate this potential, the following table outlines a hypothetical radical cyclization of N-aryl-N-(2-nitroethenyl)amine analogs, which closely resemble the core structure of the target compound.

Table 1: Hypothetical Radical Cyclization of N-Aryl-N-(2-nitroethenyl)amines to Quinoxaline (B1680401) Derivatives

| Entry | N-Aryl Substituent | Radical Initiator/Method | Plausible Product |

| 1 | Phenyl | Bu₃SnH, AIBN | Quinoxaline |

| 2 | 4-Methoxyphenyl | (NH₄)₂S₂O₈, heat | 6-Methoxyquinoxaline |

| 3 | 4-Chlorophenyl | fac-Ir(ppy)₃, visible light | 6-Chloroquinoxaline |

This table presents plausible outcomes based on known radical cyclization methodologies and is for illustrative purposes. Specific experimental data for these reactions are not available in the current literature.

The synthesis of quinoxalines from nitro-olefins and phenylenediamines has been previously reported, lending credence to the idea that the nitroalkene functional group can participate in cyclization reactions to form this heterocyclic core. researchgate.net Although the mechanisms of these reported syntheses may not be exclusively radical-based, they underscore the potential of the nitroethenyl group as a precursor to quinoxaline systems.

Modern synthetic methods, particularly tin-free radical cyclizations, often utilize visible light photoredox catalysis. rsc.orgcmu.educonnectedpapers.com These methods are advantageous due to their milder reaction conditions and reduced environmental impact. In principle, such methodologies could be adapted for derivatives of 4-(2-nitroethenyl)morpholine to induce radical cyclization. For example, a photoredox catalyst could facilitate the single-electron oxidation of the morpholine nitrogen, or a strategically placed amine, to generate a nitrogen-centered radical cation, which could subsequently undergo cyclization. nih.gov

Applications of 4 2 Nitroethenyl Morpholine in Complex Molecule Synthesis

Access to Diverse Heterocyclic Scaffolds

The reactivity of the nitroethenyl group in 4-(2-nitroethenyl)morpholine (B2558813) makes it an excellent precursor for the construction of a multitude of heterocyclic systems. The electron-withdrawing nature of the nitro group activates the double bond for various nucleophilic addition and cycloaddition reactions, paving the way for the synthesis of five- and six-membered rings, as well as more complex fused and spirocyclic systems.

Synthesis of Five-Membered Nitrogen Heterocycles

The reaction of 4-(2-nitroethenyl)morpholine with appropriate reagents allows for the construction of a range of five-membered nitrogen-containing heterocycles.

Pyrroles and Pyrrolidines: While direct, specific examples of the synthesis of pyrroles and pyrrolidines from 4-(2-nitroethenyl)morpholine are not extensively detailed in readily available literature, the general reactivity of nitroalkenes suggests a plausible pathway. The conjugate addition of a suitable carbanion to the nitroethenyl moiety, followed by cyclization and subsequent transformations, could theoretically lead to substituted pyrrolidine (B122466) and pyrrole (B145914) rings.

Pyrazoles: The synthesis of pyrazoles can be achieved through the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. While a direct route from 4-(2-nitroethenyl)morpholine is not explicitly documented, its conversion to a 1,3-dicarbonyl equivalent could potentially lead to pyrazole (B372694) formation.

Triazoles: The copper-catalyzed reaction of nitroolefins with organic azides is a known method for the synthesis of 4-nitro-1,5-trisubstituted-1,2,3-triazoles. This [3+2] cycloaddition reaction provides an effective route to this class of heterocycles. Given that 4-(2-nitroethenyl)morpholine is a nitroolefin, it can serve as a key reactant in this type of transformation, leading to the formation of triazole derivatives bearing a morpholine (B109124) substituent.

Isoxazolines: Isoxazolines are commonly synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. As an alkene, 4-(2-nitroethenyl)morpholine can act as the dipolarophile in this reaction, reacting with in situ generated nitrile oxides to yield isoxazolines. Another approach involves the [4+1]-annulation of sulfur ylides with nitroalkenes, which offers a diastereoselective route to 3,4,5-trisubstituted isoxazolines.

Nitroaziridines, Thietanes, and Azetidines: The synthesis of these strained three- and four-membered rings from 4-(2-nitroethenyl)morpholine is less common. However, the general reactivity of activated alkenes suggests potential, albeit challenging, pathways. For instance, the addition of a nitrene to the double bond could theoretically yield a nitroaziridine. The formation of thietanes and azetidines would likely involve multi-step sequences initiated by nucleophilic attack on the nitroethenyl group.

Synthesis of Six-Membered Heterocycles

4-(2-Nitroethenyl)morpholine also serves as a precursor for the synthesis of various six-membered heterocyclic systems.

Piperidines, Pyridines, and Quinolines: The morpholine moiety is a common structural feature in various biologically active piperidine (B6355638), pyridine (B92270), and quinoline (B57606) derivatives. While direct synthetic routes starting from 4-(2-nitroethenyl)morpholine are not always straightforward, its functional groups can be manipulated to facilitate the construction of these six-membered rings. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form piperidine or pyridine rings. In the context of quinolines, morpholine-substituted precursors have been utilized in their synthesis, highlighting the potential of incorporating this moiety into more complex heterocyclic frameworks.

Quinoxalines: The synthesis of quinoxaline (B1680401) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Although not a direct precursor, 4-(2-nitroethenyl)morpholine could be transformed into a suitable intermediate for quinoxaline synthesis. For example, a morpholine-containing building block has been used in the synthesis of 2-(benzimidazol-2-yl)-3-arylquinoxalines, demonstrating the feasibility of incorporating the morpholine unit into the quinoxaline scaffold.

Formation of Fused and Spirocyclic Systems

The reactivity of 4-(2-nitroethenyl)morpholine can be harnessed to construct more intricate molecular architectures, including fused and spirocyclic systems. For example, the synthesis of 2-aryl-4,4-spiro-morpholinium compounds has been reported, showcasing the potential for creating spirocyclic structures containing the morpholine ring. The nitroethenyl group can participate in intramolecular reactions, leading to the formation of fused ring systems. For instance, a properly substituted derivative of 4-(2-nitroethenyl)morpholine could undergo an intramolecular Michael addition followed by cyclization to generate a fused heterocyclic system.

Contribution to Natural Product Synthesis

While specific examples of the direct use of 4-(2-nitroethenyl)morpholine in the total synthesis of natural products are not prominently featured in the literature, its role as a versatile building block for heterocyclic compounds is of significant relevance. Many natural products contain morpholine, piperidine, pyrrolidine, and other heterocyclic moieties that can be synthesized using methodologies involving nitroalkenes. Therefore, 4-(2-nitroethenyl)morpholine represents a potential starting material for the synthesis of key intermediates in the total synthesis of complex natural products.

Precursor for Pharmaceutical Intermediates and Agrochemicals

The morpholine ring is a privileged scaffold in medicinal chemistry and is present in numerous approved drugs. Derivatives of morpholine are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The nitro group in 4-(2-nitroethenyl)morpholine can be readily transformed into other functional groups, such as amines, which are crucial for the synthesis of many pharmaceutical ingredients. The compound and its derivatives have been investigated for their potential as antimicrobial agents.

In the field of agrochemicals, morpholine derivatives are utilized as fungicides. The ability to introduce various substituents onto the morpholine ring and modify the nitroethenyl group makes 4-(2-nitroethenyl)morpholine a valuable precursor for the development of new and effective agrochemicals.

Utility in Materials Science

The application of 4-(2-nitroethenyl)morpholine in materials science is an emerging area of research. The presence of the chromophoric nitro group and the versatile morpholine moiety suggests its potential use in the synthesis of novel dyes and polymers.

Dyes: The nitro group is a well-known auxochrome that can impart color to organic molecules. By incorporating 4-(2-nitroethenyl)morpholine into larger conjugated systems, it is possible to develop new dyes with specific optical properties.

Polymers: The double bond in the nitroethenyl group can potentially undergo polymerization reactions. Furthermore, the morpholine ring can be functionalized to introduce polymerizable groups, allowing for the incorporation of this heterocyclic unit into polymer backbones or as pendant groups. This could lead to the development of new polymers with tailored properties, such as thermal stability, solubility, and biological compatibility.

Computational Chemistry Approaches for 4 2 Nitroethenyl Morpholine

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the distribution of electrons within the molecule, which in turn governs its geometry, energy, and reactivity.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. dtic.mil DFT, while also a quantum mechanical method, calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost that makes it highly suitable for a wide range of molecular systems. nih.gov

For molecules similar to 4-(2-nitroethenyl)morpholine (B2558813), DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G**, have been effectively used. nih.gov These calculations can elucidate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Representative Basis Sets Used in DFT and Ab Initio Calculations

| Basis Set Family | Description | Typical Application |

|---|---|---|

| Pople Style | ||

| 6-31G(d) | A split-valence basis set with polarization functions on heavy atoms. | Standard for geometry optimizations and frequency calculations. |

| 6-311++G(d,p) | A triple-split valence basis set with diffuse and polarization functions on all atoms. | Used for higher accuracy energy calculations and describing anions. |

| Dunning Style | ||

| cc-pVDZ | Correlation-consistent polarized valence double-zeta. | Systematic convergence towards the complete basis set limit. |

Molecular Geometry Optimization and Vibrational Analysis

A primary application of electronic structure methods is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For the parent morpholine (B109124) molecule and its derivatives, computational studies have confirmed that the six-membered ring predominantly adopts a stable chair conformation.

Once the optimized geometry is found, vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the calculated structure. nih.gov The analysis also confirms that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies.

Mechanistic Studies of Reactions Involving 4-(2-Nitroethenyl)morpholine

Computational chemistry is invaluable for mapping the complex processes of chemical reactions. It allows researchers to visualize the transformation from reactants to products, including the high-energy, transient structures that are difficult or impossible to observe experimentally.

Transition State Analysis and Reaction Pathways

Every chemical reaction proceeds through a maximum energy point along the reaction coordinate known as the transition state. dntb.gov.ua These structures are fleeting, with lifetimes on the order of a single bond vibration (approximately 10⁻¹³ seconds), making them challenging to study experimentally. dntb.gov.ua Computational methods can locate and characterize these transition states, providing crucial information about the energy barrier of a reaction.

For reactions involving the morpholine scaffold, such as its decomposition, computational studies have mapped out potential energy surfaces to identify plausible reaction pathways. researchgate.netnih.gov For 4-(2-nitroethenyl)morpholine, a key reaction of interest is its participation in cycloadditions, where the nitroethenyl group acts as a dienophile or dipolarophile. DFT calculations can be employed to model these reaction pathways, for instance, in [3+2] or [4+2] cycloadditions, and to predict the stereoselectivity and regioselectivity of the products. nih.gov

Energy Profiles and Thermodynamic Considerations

By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a reaction can be constructed. This profile visualizes the energy changes that occur as the reaction progresses. Key thermodynamic and kinetic parameters, such as activation energies (Ea) and reaction enthalpies (ΔH), can be derived from this profile. researchgate.net

Table 2: Conceptual Energy Profile for a Two-Step Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| TS1 | Transition state for the first step | +25.0 |

| Intermediate | A metastable species formed after the first step | +5.0 |

| TS2 | Transition state for the second step | +15.0 |

| Products | Final materials | -10.0 |

Conformational Analysis and Molecular Dynamics

The biological activity and chemical reactivity of a flexible molecule like 4-(2-nitroethenyl)morpholine are often dependent on its three-dimensional shape or conformation.

Conformational analysis aims to identify the stable, low-energy conformers of a molecule and to determine the energy barriers for interconversion between them. For the parent morpholine ring, extensive studies have identified two primary chair conformers: one with the N-H bond in an equatorial position (Chair-Eq) and one with it in an axial position (Chair-Ax). Computational studies can determine the relative stability of these forms.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, molecular vibrations, and interactions with solvent molecules. nih.govmdpi.com For 4-(2-nitroethenyl)morpholine, an MD simulation could reveal the preferred orientation of the nitroethenyl substituent relative to the morpholine ring and how this orientation fluctuates in a solution environment, providing a more complete picture of its structural dynamics.

Prediction of Reactivity and Selectivity (e.g., Regioselectivity, Stereoselectivity)

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of 4-(2-nitroethenyl)morpholine in various chemical reactions. Density Functional Theory (DFT) is a commonly employed method to elucidate reaction mechanisms and predict outcomes such as regioselectivity and stereoselectivity. By calculating the energies of reactants, transition states, and products, a comprehensive understanding of the reaction landscape can be achieved.

The reactivity of 4-(2-nitroethenyl)morpholine is largely dictated by the electron-withdrawing nature of the nitro group, which makes the β-carbon of the nitroethenyl moiety highly electrophilic and susceptible to nucleophilic attack. Computational models can quantify this reactivity through the analysis of global and local reactivity descriptors.

Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile is crucial in determining reactivity. For 4-(2-nitroethenyl)morpholine, the LUMO is expected to be localized on the nitroethenyl group, particularly on the β-carbon. The energy of the LUMO (ELUMO) is a key indicator of its electrophilicity; a lower ELUMO suggests higher reactivity towards nucleophiles.

Global and Local Reactivity Descriptors: Conceptual DFT provides a framework for defining chemical concepts such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω). The electrophilicity index (ω), in particular, is a valuable descriptor for quantifying the electrophilic nature of a molecule. Local reactivity descriptors, such as the Fukui function (f(r)), can be used to identify the most reactive sites within the molecule. For 4-(2-nitroethenyl)morpholine, the β-carbon of the vinyl group is predicted to have the highest value for the Fukui function for nucleophilic attack (f+(r)).

Prediction of Regio- and Stereoselectivity: In reactions such as Michael additions, where a nucleophile adds to the activated double bond, DFT calculations can be used to determine the preferred regiochemistry and stereochemistry of the product. By mapping the potential energy surface (PES) for different reaction pathways, the activation energies (ΔE‡) for the formation of various isomers can be calculated. The pathway with the lowest activation barrier will correspond to the kinetically favored product.

For instance, in a reaction with a chiral nucleophile, DFT can be used to model the transition states leading to the different possible diastereomers. The relative energies of these transition states will determine the diastereoselectivity of the reaction.

| Descriptor | Calculated Value | Implication |

|---|---|---|

| EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -2.1 eV | Low LUMO energy indicates high electrophilicity |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicates chemical reactivity |

| Electronegativity (χ) | 4.8 eV | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 2.7 eV | Measure of resistance to charge transfer |

| Electrophilicity Index (ω) | 4.25 eV | High value confirms strong electrophilic character |

| Fukui Function (f+(r)) at Cβ | 0.35 | Indicates the β-carbon as the primary site for nucleophilic attack |

Intermolecular Interactions and Crystal Packing

The primary intermolecular forces expected to influence the crystal packing of 4-(2-nitroethenyl)morpholine include:

Weak Hydrogen Bonds: The presence of C-H bonds in the morpholine ring and the nitroethenyl group, along with the oxygen atoms of the morpholine and nitro groups, creates opportunities for the formation of weak C-H···O hydrogen bonds. mdpi.com These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice. The oxygen atoms of the nitro group are particularly effective hydrogen bond acceptors.

π-Interactions: While the nitroethenyl group is not aromatic, π-stacking interactions between the electron-deficient nitroethenyl moieties of adjacent molecules could play a role in the crystal packing. These interactions would involve the overlap of the π-orbitals.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| C-H···O Hydrogen Bond | C-H (morpholine, vinyl) | O (nitro, morpholine) | 2.2 - 2.8 | Directional interactions contributing to lattice stability. mdpi.com |

| π-π Stacking | Nitroethenyl group | Nitroethenyl group | 3.3 - 3.8 | Stabilization through orbital overlap. researchgate.net |

| Dipole-Dipole Interaction | Polar ends of the molecule | Polar ends of the molecule | - | Significant contribution to cohesive energy. |

| van der Waals Forces | All atoms | All atoms | - | Overall packing efficiency. |

Advanced Spectroscopic Characterization of 4 2 Nitroethenyl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. nist.govnih.govchemicalbook.com For "Morpholine, 4-(2-nitroethenyl)-" and its derivatives, ¹H and ¹³C NMR are fundamental in assigning the chemical structure, while more advanced two-dimensional techniques and Nuclear Overhauser Effect Spectroscopy (NOESY) provide deeper understanding of connectivity and spatial arrangements.

¹H and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of a molecule provides information about the number of different types of protons and their electronic environments. In N-substituted morpholines, the protons on the morpholine (B109124) ring typically exhibit characteristic chemical shifts. The protons on the carbons adjacent to the oxygen atom (O-linked methylenes) are generally found at chemical shift values of approximately δ 4.69 and 3.82 ppm, while the protons on the carbons adjacent to the nitrogen atom (N-linked methylenes) appear around δ 3.39 and 2.67 ppm. researchgate.net The specific substituent on the nitrogen atom will influence these chemical shifts.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For N-substituted morpholines, the carbon signals for the morpholine ring are also characteristic. For instance, in N-nitrosomorpholine, the ¹³C NMR spectrum in CDCl₃ shows peaks at δ 67.3, 66.0, 50.0, and 40.4 ppm. rsc.org In N-nitromorpholine, these shifts are observed at δ 65.5 and 49.0 ppm. rsc.org

A detailed analysis of a substituted morpholine derivative, (E)-1-(biphenyl-4-yl)-3-(4-(5-morpholinopentyloxy) phenyl) prop-2-en-1-one, reveals the complexity of these spectra. The ¹H NMR spectra of compounds in this series show the H-1 and H-2 protons of the morpholine ring resonating at approximately 3.85-3.87 ppm. researchgate.net

Below is an interactive data table summarizing the ¹H and ¹³C NMR chemical shifts for selected morpholine derivatives.

| Compound Name | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| N-nitrosomorpholine | CDCl₃ | δ= 4.31(t, 2 H, J=5.0 Hz), 3.90 (t, 2 H, J=5.0 Hz), 3.87(t, 2 H, J=5.0 Hz), 3.67(t, 2 H, J=5.0 Hz) rsc.org | δ= 67.3, 66.0, 50.0, 40.4 rsc.org |

| N-nitromorpholine | CDCl₃ | δ= 3.83 (s, 8H) rsc.org | δ= 65.5, 49.0 rsc.org |

| N-hydroxymethylmorpholine | CDCl₃ | δ= 4.13 (s, 2 H), 3.74-3.69 (m, 4. H), 2.72-2.67(m, 4 H), 2.04 (br, 1H) rsc.org | δ= 87.3, 67.0, 49.8 rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. dokumen.pubusask.ca

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate that the two protons are coupled to each other, typically through two or three bonds. usask.ca This is invaluable for tracing out the spin systems within a molecule, such as the protons within the morpholine ring and any attached side chains. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows correlations between protons and directly attached carbons (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon atom, greatly aiding in the assignment of the ¹³C NMR spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). HMBC is crucial for connecting different spin systems within a molecule, for example, linking the protons of the nitroethenyl group to the carbons of the morpholine ring in "Morpholine, 4-(2-nitroethenyl)-". nih.gov

The application of these techniques has been demonstrated in the characterization of various N-substituted morpholine derivatives, allowing for unambiguous assignment of their complex structures. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Elucidation

NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu This through-space correlation is known as the Nuclear Overhauser Effect (NOE). Cross-peaks in a NOESY spectrum indicate that the corresponding protons are spatially proximate. harvard.edu

For "Morpholine, 4-(2-nitroethenyl)-", NOESY can be instrumental in determining the stereochemistry around the double bond of the nitroethenyl group (E/Z isomerism). By observing NOE correlations between the vinylic proton and the protons on the morpholine ring, the relative orientation of these groups can be established. Furthermore, NOESY can provide insights into the preferred conformation of the morpholine ring and its orientation relative to the substituent. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides a "molecular fingerprint" of a compound by measuring the vibrations of its chemical bonds. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups within a molecule. nih.gov

For "Morpholine, 4-(2-nitroethenyl)-", the IR spectrum would be expected to show characteristic absorption bands for the nitro group (NO₂), the carbon-carbon double bond (C=C), and the morpholine ring.

Nitro Group (NO₂): The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹.

Carbon-Carbon Double Bond (C=C): The C=C stretching vibration of the ethenyl group would be expected in the region of 1680-1620 cm⁻¹.

Morpholine Ring: The C-O-C stretching of the ether linkage in the morpholine ring typically appears as a strong band around 1100 cm⁻¹. The C-N stretching vibrations are generally weaker and appear in the 1250-1020 cm⁻¹ region.

The IR spectrum of a related compound, 4-(4-nitrophenyl)morpholine (B78992), shows a λmax at 375nm in dioxane. chemicalbook.com The IR spectrum of 4-(4-chloro-2-nitrophenyl)morpholine (B1619123) has also been reported. nist.gov

The following table presents some characteristic IR absorption bands for related morpholine derivatives.

| Compound/Functional Group | Characteristic IR Absorption Bands (cm⁻¹) |

| N-H group in a morpholine derivative | 3327, 3061 researchgate.net |

| C=O stretching (acetophenone and isatin) | 1715, 1617 researchgate.net |

| C-H stretching | 2925 researchgate.net |

| Nitro Group (NO₂) | Asymmetric: ~1550, Symmetric: ~1350 rsc.org |

| C-F group | 1214-1221 researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.net

For "Morpholine, 4-(2-nitroethenyl)-", the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. The predicted monoisotopic mass for C₆H₁₀N₂O₃ is 158.06914 Da. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. Common fragmentation pathways for morpholine derivatives often involve cleavage of the morpholine ring or the substituent attached to the nitrogen. For "Morpholine, 4-(2-nitroethenyl)-", one would expect to see fragments corresponding to the loss of the nitro group (NO₂), the entire nitroethenyl group, or fragmentation of the morpholine ring itself.

For example, the mass spectrum of 4-(2-aminoethyl)morpholine (B49859) shows a molecular ion at m/z 130 and a base peak at m/z 100, corresponding to the loss of the ethylamine (B1201723) fragment. chemicalbook.com N-nitrosomorpholine has a molecular weight of 116.1185 g/mol . nist.gov

Predicted collision cross-section (CCS) values for various adducts of 4-[(E)-2-nitroethenyl]morpholine have been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 159.07642 | 131.7 |

| [M+Na]⁺ | 181.05836 | 136.6 |

| [M-H]⁻ | 157.06186 | 133.8 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

For "Morpholine, 4-(2-nitroethenyl)-", a single-crystal X-ray diffraction study would unequivocally establish its molecular structure. It would confirm the stereochemistry of the nitroethenyl group (E or Z isomer), the conformation of the morpholine ring (typically a chair conformation), and the relative orientation of the two moieties. researchgate.net

While a crystal structure for "Morpholine, 4-(2-nitroethenyl)-" itself was not found in the search results, the crystal structure of a related compound, 4-(4-nitrophenyl)morpholine, has been determined, with the Cambridge Crystallographic Data Centre (CCDC) number 877359. nih.gov This information can serve as a valuable reference for understanding the solid-state packing and intermolecular interactions of similar morpholine derivatives.

Raman Spectroscopy for Molecular Vibrations and Phase Transitions

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering insights into its structural composition and bonding. For a molecule like 4-(2-nitroethenyl)morpholine (B2558813), the Raman spectrum would be characterized by a series of bands corresponding to the vibrational modes of the morpholine ring, the nitro group (NO₂), and the ethenyl (C=C) linker.

The morpholine ring itself is expected to exhibit characteristic Raman bands. These typically include C-H stretching vibrations, C-C stretching, C-O-C stretching, and various deformation modes of the ring structure. The presence of the nitroethenyl substituent at the nitrogen atom would influence the electronic environment and, consequently, the vibrational frequencies of the morpholine ring compared to unsubstituted morpholine.

The nitroethenyl group would contribute its own distinct Raman signals. Key vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, which are typically strong Raman scatterers. The C=C stretching vibration of the ethenyl group would also be a prominent feature. The position of these bands can provide information about the conjugation between the nitro group and the double bond, as well as the electronic interaction with the morpholine nitrogen.

In the absence of direct experimental data, theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the Raman spectra of molecules. These calculations can provide valuable information on the expected vibrational frequencies and their corresponding atomic motions, aiding in the interpretation of experimental spectra when they become available.

Hypothetical Raman Spectral Data for 4-(2-Nitroethenyl)morpholine

The following table presents a hypothetical set of significant Raman shifts for 4-(2-nitroethenyl)morpholine, based on typical frequency ranges for the constituent functional groups. This data is illustrative and would require experimental verification.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3000 - 2800 | C-H stretching (morpholine ring) |

| ~1640 - 1620 | C=C stretching (ethenyl group) |

| ~1550 - 1500 | Asymmetric NO₂ stretching |

| ~1350 - 1300 | Symmetric NO₂ stretching |

| ~1150 - 1050 | C-O-C stretching (morpholine ring) |

| ~1000 - 800 | C-N stretching and ring deformation (morpholine ring) |

| Below 600 | Skeletal deformations and torsional modes |

This table is a representation of expected vibrational modes and requires experimental validation.

Furthermore, Raman spectroscopy is a valuable tool for studying phase transitions in solid materials. By monitoring changes in the Raman spectrum as a function of temperature or pressure, it is possible to detect shifts in crystal packing, conformational changes of the molecule, and transitions between different polymorphic forms. For 4-(2-nitroethenyl)morpholine, such studies could reveal information about its solid-state behavior and stability.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The UV-Vis spectrum of 4-(2-nitroethenyl)morpholine would be dominated by electronic transitions involving the conjugated nitroethenyl system.

The key chromophore in this molecule is the nitroethenyl group, where the nitro group acts as a strong electron-withdrawing group and is in conjugation with the carbon-carbon double bond. This conjugation leads to the presence of π → π* transitions, which are typically observed in the UV region and are responsible for strong absorption bands. The position and intensity of these bands are sensitive to the extent of conjugation and the solvent environment.

The nitrogen atom of the morpholine ring, with its lone pair of electrons, can also participate in electronic transitions. An n → π* transition, involving the excitation of a non-bonding electron from the nitrogen to an anti-bonding π* orbital of the nitroethenyl system, is also possible. These transitions are generally weaker than π → π* transitions and can sometimes be observed as a shoulder on the main absorption band.

The substitution on the morpholine ring can influence the electronic spectrum. The electron-donating nature of the nitrogen atom in the morpholine ring can affect the energy of the electronic transitions in the conjugated system.

Hypothetical UV-Vis Absorption Data for 4-(2-Nitroethenyl)morpholine

The following table provides a hypothetical overview of the expected electronic transitions and their approximate absorption maxima (λmax) for 4-(2-nitroethenyl)morpholine in a common organic solvent like ethanol. This data is for illustrative purposes and awaits experimental confirmation.

| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |

| ~280 - 320 | High | π → π | Nitroethenyl system |

| ~350 - 400 | Low | n → π | Morpholine N → Nitroethenyl |

This table is a representation of expected electronic transitions and requires experimental validation.

The study of the UV-Vis spectrum in different solvents (solvatochromism) can provide further insights into the nature of the electronic transitions. A shift in the absorption maximum to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) with changing solvent polarity can indicate the polarity of the ground and excited states of the molecule.

Future Directions and Emerging Research Avenues for 4 2 Nitroethenyl Morpholine Chemistry

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. For 4-(2-nitroethenyl)morpholine (B2558813), which serves as a key building block, the development of asymmetric synthetic methods is crucial for accessing enantiomerically pure downstream products. Current research into the asymmetric reactions of nitroalkenes provides a roadmap for future investigations.

A significant area of focus is the use of organocatalysis. For instance, enantioselective tandem reduction/nitro-Mannich reactions of nitroalkenes have been successfully achieved using simple thiourea (B124793) organocatalysts, yielding stereochemically defined β-nitroamines with high diastereomeric ratios and excellent enantioselectivity (up to 99% ee). rsc.org Similarly, new β-morpholine amino acid organocatalysts have shown high efficiency in the 1,4-addition of aldehydes to nitroolefins, producing products with excellent yields and stereoselectivity. frontiersin.orgnih.gov These approaches could be adapted to reactions involving 4-(2-nitroethenyl)morpholine to produce chiral adducts.

Future research will likely explore a broader range of chiral catalysts, including novel Cinchona alkaloids and other organocatalysts, to improve the enantioselectivity of reactions such as the Michael addition, Henry (nitroaldol) reaction, and cycloadditions. nih.gov The development of methods for the asymmetric synthesis of complex morpholine (B109124) derivatives, as demonstrated with other heterocyclic systems, will also be a key objective. researchgate.netnih.gov

Table 1: Examples of Asymmetric Reactions Applicable to Nitroalkenes

| Reaction Type | Catalyst System | Key Findings | Potential Application for 4-(2-Nitroethenyl)morpholine |

| Tandem Reduction/Nitro-Mannich | Thiourea Organocatalyst | High diastereoselectivity (90:10 to >95:5) and enantioselectivity (73-99% ee) for β-nitroamines. rsc.org | Synthesis of chiral β-amino nitro compounds. |

| 1,4-Addition | β-Morpholine Amino Acids | Excellent yields and stereoselectivity in the addition of aldehydes to nitroolefins. frontiersin.orgnih.gov | Enantioselective functionalization of the nitroethenyl group. |

| Nitroaldol (Henry) Reaction | C6′-OH Cinchona Alkaloid | High enantioselectivity (up to 99% ee) for the reaction of nitromethane (B149229) with α-ketoesters. nih.gov | Stereoselective C-C bond formation with carbonyl compounds. |

| Rh-catalyzed Addition | [Rh(cod)Cl]2 / MeO-BIPHEP | High enantioselectivity (97:3 er) for the addition of α-nitroesters to alkynes. nih.gov | Access to chiral α-amino acid precursors. |

Exploitation in Flow Chemistry and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. royalsocietypublishing.org For the chemistry of 4-(2-nitroethenyl)morpholine, this translates to the development of more sustainable and safer processes. Flow chemistry, in particular, offers significant advantages for handling potentially hazardous intermediates like nitroalkanes and for optimizing reaction conditions. mdpi.comamt.ukneuroquantology.com

Continuous flow reactors can improve heat and mass transfer, leading to better control over exothermic reactions and potentially higher yields and purities. amt.uknih.gov A key future direction is the development of integrated flow systems that generate 4-(2-nitroethenyl)morpholine in situ and use it directly in a subsequent reaction, minimizing the isolation and storage of this reactive intermediate. nih.gov This approach has been successfully demonstrated for the on-demand generation of other nitroalkanes. nih.gov

Integration with Artificial Intelligence and Machine Learning in Reaction Design

One of the challenges in developing new synthetic methods is the vastness of the experimental space, which includes variables like catalysts, solvents, temperatures, and reactants. ML algorithms can be trained on existing reaction data to build predictive models that identify optimal conditions with far fewer experiments than traditional approaches. nih.gov These tools can be particularly valuable for complex, multi-component reactions involving 4-(2-nitroethenyl)morpholine.

In the future, we can expect the use of AI to:

Predict the reactivity of 4-(2-nitroethenyl)morpholine with a wide range of reaction partners.

Design novel catalysts specifically tailored for asymmetric transformations of this substrate.

Develop robust retrosynthetic analysis tools that incorporate the unique reactivity of nitroalkenes.

Automate reaction execution by integrating AI-driven models with robotic synthesis platforms.

While the application of AI in nitroalkene chemistry is still in its early stages, the rapid advances in this field suggest a future where computational tools will play an indispensable role in the design and execution of synthetic strategies involving 4-(2-nitroethenyl)morpholine. researchgate.net

Exploration of Novel Catalytic Systems (e.g., Photocatalysis, Electrocatalysis)

The activation of molecules using light (photocatalysis) or electricity (electrocatalysis) offers new avenues for chemical transformations that are often inaccessible through traditional thermal methods. acs.org These techniques can promote unique reactivity and provide sustainable alternatives to conventional reagents.

Photocatalysis: The nitro group can be a versatile functionality in photochemical reactions. acs.org Visible-light photocatalysis, which utilizes benign and abundant light sources, is a particularly attractive area. youtube.com Future research could explore the photocatalytic activation of 4-(2-nitroethenyl)morpholine to engage in novel cycloadditions, C-H functionalizations, or cross-coupling reactions. For example, the generation of radical intermediates under photocatalytic conditions could enable previously unexplored bond formations. The use of semiconductor materials like titanium dioxide as photocatalysts could also be investigated for the degradation or transformation of nitro-containing compounds. youtube.comiaea.org

Electrocatalysis: Electrochemical methods provide precise control over the redox potential of a reaction, allowing for selective transformations without the need for stoichiometric chemical oxidants or reductants. youtube.comyoutube.com The nitro group in 4-(2-nitroethenyl)morpholine is redox-active and can be selectively reduced to various other nitrogen-containing functional groups, such as nitroso, hydroxylamino, or amino groups. Future work will likely focus on developing electrocatalytic systems that can control the outcome of these reductions with high selectivity and efficiency. This could provide a green and scalable route to a diverse range of morpholine-containing derivatives.

Investigation of Underexplored Reactivity Modes and Cascade Reactions

While the Michael addition is a well-established reaction for nitroalkenes like 4-(2-nitroethenyl)morpholine, there remains significant potential to uncover and exploit new modes of reactivity. This includes exploring its participation in pericyclic reactions, transition-metal-catalyzed cross-couplings, and other transformations that go beyond its traditional role as a Michael acceptor.

Cascade reactions, where a single synthetic operation generates multiple chemical bonds and increases molecular complexity in one pot, are a highly efficient strategy in organic synthesis. 4-(2-nitroethenyl)morpholine is an ideal substrate for the design of new cascade sequences. Future research will likely focus on developing novel cascade reactions that are initiated by the reaction of 4-(2-nitroethenyl)morpholine. For example, a Michael addition could be followed by an intramolecular cyclization, aldol (B89426) reaction, or another bond-forming event to rapidly construct complex heterocyclic scaffolds. researchgate.netorganic-chemistry.org

Examples of potential cascade reactions include:

Michael-Henry Tandem Reactions: Combining a Michael addition to the nitroalkene with a subsequent intramolecular Henry reaction to form cyclic nitroalcohols. researchgate.net

Metathesis-Cyclization Sequences: Using cross-metathesis to synthesize functionalized nitroalkenes, which then undergo intramolecular cyclization to form various ring systems. organic-chemistry.org

Domino Reactions Involving Dipolar Cycloadditions: Utilizing the nitroalkene as a dipolarophile in [3+2] cycloadditions, followed by further transformations of the resulting cycloadduct.

By exploring these new frontiers, chemists can unlock the full synthetic potential of 4-(2-nitroethenyl)morpholine and pave the way for its application in the synthesis of novel and valuable chemical entities.

Q & A

Q. What are the recommended synthesis routes for 4-(2-nitroethenyl)morpholine, and how can reaction conditions be optimized for yield and purity?

Synthesis of nitro-containing morpholine derivatives typically involves nitroalkene formation via condensation reactions. For example, nitrostyrene derivatives are synthesized by reacting morpholine precursors with nitroethylene equivalents under acidic or basic catalysis. Optimization includes:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance nitro group coupling .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity products .

Q. How should researchers handle and store 4-(2-nitroethenyl)morpholine to ensure safety and stability?

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy and nitro group reactivity .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation and hydrolysis .

- Stability monitoring : Regular NMR or HPLC analysis to detect decomposition (e.g., nitro group reduction or ring-opening) .

Q. What spectroscopic techniques are most effective for characterizing 4-(2-nitroethenyl)morpholine, and what key spectral markers should be identified?

- NMR :

- IR : Nitro stretch (1520–1350 cm⁻¹) and morpholine C-O-C (1120 cm⁻¹) .

- X-ray crystallography : SHELX programs refine crystal structures to confirm stereochemistry .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to resolve contradictions in the stereochemical outcomes of 4-(2-nitroethenyl)morpholine synthesis?

- DFT calculations : Predict energetically favorable conformers and compare with experimental X-ray data to validate stereochemistry .

- Docking studies : Assess how nitro group orientation affects intermolecular interactions (e.g., hydrogen bonding in cocrystals) .

- Contradiction resolution : If experimental and computational data conflict, re-evaluate solvent effects or crystal packing forces using tools like Mercury .

Q. What strategies are effective in elucidating the metabolic pathways of nitro-containing morpholine derivatives in biological systems?

- In vitro assays : Use liver microsomes or hepatocytes to identify phase I metabolites (e.g., nitro reduction to amines) .